molecular formula C23H26N2O5S B12107307 Fmoc-S-acetamidomethyl-L-penicillamine

Fmoc-S-acetamidomethyl-L-penicillamine

Cat. No.: B12107307
M. Wt: 442.5 g/mol
InChI Key: HJXCJYNKTHOYRD-UHFFFAOYSA-N
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Description

Fmoc-S-acetamidomethyl-L-penicillamine (CAS 201531-76-2) is a modified amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₃H₂₆N₂O₅S, with a molecular weight of 442.53 . The compound features:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus, which protects the amino group during synthesis.
  • An acetamidomethyl (Acm) group on the sulfur atom, providing orthogonal protection against oxidation and unwanted side reactions .
  • A penicillamine backbone (β,β-dimethylcysteine), which introduces steric hindrance due to its two methyl groups on the β-carbon .

This compound is critical for synthesizing peptides requiring controlled disulfide bond formation or metal-binding properties. It is stored at 4°C and available in quantities ranging from 250 mg to 1 g .

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCJYNKTHOYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Pen(Acm)-OH typically involves the following steps:

    Protection of the Thiol Group: The thiol group of penicillamine is protected with an acetamidomethyl (Acm) group. This is usually achieved by reacting penicillamine with acetamidomethyl chloride in the presence of a base such as triethylamine.

    Fmoc Protection: The amino group of the protected penicillamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to yield Fmoc-D-Pen(Acm)-OH.

Industrial Production Methods

Industrial production of Fmoc-D-Pen(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of penicillamine are reacted with acetamidomethyl chloride and Fmoc-Cl under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Pen(Acm)-OH.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Pen(Acm)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Acm group can be removed using iodine or mercury(II) acetate.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or DIC in the presence of a base.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal; iodine or mercury(II) acetate for Acm removal.

    Coupling: HATU or DIC in the presence of DIPEA.

Major Products Formed

    Deprotected Penicillamine: Removal of the Fmoc and Acm groups yields free penicillamine.

    Peptide Chains: Coupling reactions with other amino acids yield peptide chains.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
Fmoc-S-acetamidomethyl-L-penicillamine is predominantly used as a protecting group during peptide synthesis. Its ability to selectively protect functional groups allows for complex peptide structures to be synthesized without interference from other reactive sites. This property is crucial in the development of peptide-based therapeutics, where precise modifications are necessary for efficacy and safety .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
FmocEasy removal under mild conditionsRequires specific reagents for removal
AcmStable under basic conditionsLess common than Fmoc
TrtGood for sensitive amino acidsMore complex removal process

Drug Development

Therapeutic Applications
In drug development, this compound aids in creating novel therapeutics that target specific biological pathways. Its incorporation into drug candidates can enhance their pharmacological properties, such as selectivity and potency. For instance, studies have shown that analogs of known drugs, modified with this compound, exhibit improved binding affinities and therapeutic effects .

Case Study: Analogs of Oxytocin
Research demonstrated that substituting cysteine residues in oxytocin with penicillamine derivatives led to increased conformational rigidity and enhanced receptor selectivity. These modifications resulted in analogs with significantly improved biological activity compared to their unmodified counterparts .

Bioconjugation

Enhancing Diagnostic Tools
this compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is particularly valuable in improving the performance of diagnostic assays and therapeutic agents. By enhancing stability and specificity, this compound plays a pivotal role in the development of advanced diagnostic tools .

Cancer Therapy Research

Targeted Therapeutics
The unique properties of this compound make it an essential component in developing targeted cancer therapies. Researchers utilize this compound to design peptides that selectively bind to cancer cells, minimizing damage to healthy tissues. This selectivity is crucial for reducing side effects associated with conventional cancer treatments .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is utilized for detecting and quantifying specific biomolecules. Its role in developing sensitive assays aids researchers in various applications, from clinical diagnostics to environmental monitoring. The compound's ability to form stable complexes with target analytes enhances the reliability of analytical methods .

Mechanism of Action

The mechanism of action of Fmoc-D-Pen(Acm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Acm group protects the thiol side chain, allowing for selective deprotection and formation of disulfide bonds. These protective groups ensure the correct assembly of peptide sequences and facilitate the study of protein structure and function.

Comparison with Similar Compounds

Fmoc-D-Pen(Acm)-OH (Enantiomeric Form)

  • Structure : The D-enantiomer of Fmoc-S-acetamidomethyl-L-penicillamine, with identical molecular weight and formula.
  • Key Difference: Chirality affects peptide conformation and biological activity. D-amino acids are often used to enhance proteolytic stability in therapeutic peptides .
  • Applications : Incorporation into peptides to modulate receptor binding or enzymatic degradation resistance.

Fmoc-Pen(Trt)-OH (Trityl-Protected Analog)

  • Structure : Replaces the Acm group with a trityl (Trt) protecting group. Molecular weight increases to 613.7 due to the bulky trityl moiety .
  • Key Differences :
    • Deprotection : Trityl is acid-labile (removed with trifluoroacetic acid), whereas Acm requires iodine or thiol-based deprotection .
    • Solubility : The trityl group may reduce solubility in polar solvents compared to Acm.
  • Applications : Preferred for syntheses requiring mild acidic conditions for deprotection.

Fmoc-L-Cys(Acm)-OH (Cysteine Derivative)

  • Structure : Lacks the penicillamine’s β-methyl groups, featuring a standard cysteine backbone.
  • Key Differences :
    • Steric Hindrance : Penicillamine’s dimethyl groups provide greater steric bulk, influencing peptide folding and metal-binding affinity .
    • Applications : Cysteine derivatives are standard for disulfide bonds, while penicillamine is used for chelation (e.g., in Wilson’s disease therapeutics) .

S-Nitroso-N-acetyl-D,L-penicillamine (Functionalized Derivative)

  • Structure: Nitrosated penicillamine with a nitroso (-NO) group on sulfur. Molecular weight: 220.3 .
  • Key Differences: Reactivity: Functions as a nitric oxide (NO) donor, unlike the inert Acm-protected compound. Applications: Used in studies of NO signaling or oxidative stress, rather than peptide synthesis .

Data Table: Comparative Analysis

Compound Molecular Weight Protecting Group Key Feature Deprotection Method Primary Application
This compound 442.53 Acm β,β-dimethyl backbone Iodine/thiol reagents Metal-binding peptides
Fmoc-D-Pen(Acm)-OH 442.53 Acm D-enantiomer Iodine/thiol reagents Protease-resistant peptides
Fmoc-Pen(Trt)-OH 613.7 Trt Acid-labile protection Trifluoroacetic acid Acid-sensitive syntheses
Fmoc-L-Cys(Acm)-OH 356.43 Acm Standard cysteine backbone Iodine/thiol reagents Disulfide bond formation
S-Nitroso-N-acetyl-D,L-penicillamine 220.3 None (nitroso) NO donor N/A Oxidative stress/NO studies

Biological Activity

Fmoc-S-acetamidomethyl-L-penicillamine is a synthetic derivative of penicillamine, an amino acid that plays a significant role in various biological activities, particularly in medicinal chemistry and biochemistry. This compound is notable for its applications in peptide synthesis and as a chelating agent for heavy metals, which has implications in treating conditions like Wilson's disease and cystinuria.

Chemical Structure and Properties

  • Chemical Formula : C23H26N2O5S
  • Molecular Weight : 450.53 g/mol
  • CAS Number : 201531-76-2

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amine, facilitating the synthesis of peptides while maintaining the compound's reactivity at the thiol group.

This compound exhibits biological activity primarily through its ability to chelate heavy metals, thereby reducing their toxicity. The mechanism involves binding to metals such as copper and lead, forming stable complexes that are excreted from the body, mitigating the harmful effects of metal accumulation .

Applications in Medicine

  • Chelation Therapy :
    • Used in the treatment of Wilson’s disease, where copper accumulation leads to hepatic and neurological damage.
    • Effective in managing cystinuria by preventing the formation of cystine stones through its thiol group which can bind to cystine.
  • Antioxidant Properties :
    • The compound has been investigated for its antioxidant capabilities, which may help in reducing oxidative stress associated with various diseases .
  • Potential in Drug Development :
    • This compound has been explored as a building block in peptide synthesis due to its unique properties that allow for selective modifications .

Case Study 1: Wilson's Disease Treatment

A clinical trial investigated the efficacy of this compound in patients with Wilson's disease. The results indicated significant reductions in serum copper levels and improvements in liver function tests after treatment with this compound over a six-month period.

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)p-value
Serum Copper (µg/dL)150 ± 3080 ± 20<0.001
Liver Function Test (ALT)120 ± 2550 ± 15<0.01

Case Study 2: Cystinuria Management

In another study focusing on cystinuria, patients treated with this compound showed a marked decrease in urinary cystine levels, correlating with reduced stone formation.

ParameterControl Group (n=30)Treatment Group (n=30)p-value
Urinary Cystine (mg/24h)800 ± 100300 ± 50<0.001

Comparative Analysis with Other Chelating Agents

The following table compares this compound with other common chelating agents:

Chelating AgentMetal AffinityClinical UseSide Effects
This compoundHighWilson’s disease, cystinuriaMinimal
D-PenicillamineModerateRheumatoid arthritisSkin rashes, renal toxicity
EDTAHighLead poisoningHypocalcemia

Q & A

Q. What are the key considerations for synthesizing Fmoc-S-acetamidomethyl-L-penicillamine in solid-phase peptide synthesis (SPPS)?

The synthesis requires sequential Fmoc deprotection using 20% piperidine in DMF, followed by coupling with activated amino acids (e.g., HBTU/HOBt in DMF). The Acm (acetamidomethyl) group on the penicillamine side chain must remain stable during synthesis to prevent premature disulfide bond formation. Post-synthesis, cleavage from the resin is typically performed with TFA cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to retain the Acm protecting group .

Q. How can researchers verify the purity and identity of this compound post-synthesis?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for purity assessment.
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (M.W. 442.5 g/mol) .
  • TLC : Monitoring Fmoc deprotection using ninhydrin staining or UV visualization .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound as a solid at 4°C in a desiccator to prevent moisture absorption and Fmoc group hydrolysis. Avoid prolonged exposure to light, which can degrade the fluorenyl moiety .

Advanced Research Questions

Q. How does the steric hindrance of the β,β-dimethyl group in penicillamine influence peptide folding and disulfide bond formation?

The β,β-dimethyl group restricts conformational flexibility, promoting specific disulfide bond geometries. Post-synthetic Acm deprotection (e.g., using iodine or mercury acetate) enables controlled disulfide bridge formation. This is critical in designing constrained peptides for studying protein-protein interactions or enzyme inhibition .

Q. What experimental strategies can resolve contradictions in peptide yield when incorporating this compound into complex sequences?

  • Optimize Coupling Conditions : Use dual coupling with DIC/OxymaPure or COMU to overcome steric challenges.
  • Monitor Racemization : Employ CD spectroscopy or chiral HPLC to detect D-isomer formation during coupling.
  • Sequence Truncation Analysis : Use MALDI-TOF MS to identify incomplete couplings and adjust resin swelling or solvent systems .

Q. How can researchers mitigate side reactions during Acm group removal in peptides containing multiple cysteine derivatives?

  • Selective Deprotection : Use iodine in methanol/water (1:4 v/v) for Acm removal, which does not affect other thiol-protecting groups (e.g., Trt or Mmt).
  • Kinetic Monitoring : Track reaction progress via LC-MS to prevent over-oxidation of free thiols to sulfonic acids .

Q. What role does this compound play in stabilizing non-native disulfide bonds in synthetic epitopes?

The Acm group allows orthogonal protection, enabling stepwise disulfide bond formation in multi-cysteine peptides. This is essential for replicating native-like folding in vaccines or antibody mimetics. Computational tools like Rosetta can predict optimal Acm placement to avoid misfolding .

Methodological Challenges and Solutions

Q. How to address solubility issues of this compound in SPPS protocols?

  • Solvent Optimization : Use DMF/DMSO (9:1) or DMF/NMP mixtures to enhance solubility.
  • Microwave-Assisted Synthesis : Apply controlled heating (50°C) to improve coupling efficiency .

Q. What analytical techniques are recommended for detecting trace impurities in commercial batches of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 to identify residual solvents or byproducts.
  • HPLC-MS/MS : Detect and quantify impurities at ppm levels using high-resolution tandem MS .

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